8-[[(Octahydro-2H-quinolizin-1-yl)methyl]thio]-quinoline

Cardiac Safety Pharmacology Antiarrhythmic Drug Discovery Thiolupinine Derivatives

This unique thiolupinine-quinoline hybrid (CAS 780792-70-3) delivers a stereochemically defined (1R,9aR) scaffold with a metabolically stable thioether bridge. Unlike generic quinolines or quinolizidines, its dual-pharmacophore architecture achieves unprecedented cardiac safety margins (17–67×) and enables multi-target modulation of angiotensin, bradykinin, CCK, and PAF pathways. Essential for reproducing literature-derived antiarrhythmic, neuroprotective, or anti-inflammatory profiles—structural truncation or analog substitution compromises both efficacy and safety windows.

Molecular Formula C19H24N2S
Molecular Weight 312.5 g/mol
CAS No. 780792-70-3
Cat. No. B3066362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[[(Octahydro-2H-quinolizin-1-yl)methyl]thio]-quinoline
CAS780792-70-3
Molecular FormulaC19H24N2S
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESC1CCN2CCCC(C2C1)CSC3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C19H24N2S/c1-2-12-21-13-5-8-16(17(21)9-1)14-22-18-10-3-6-15-7-4-11-20-19(15)18/h3-4,6-7,10-11,16-17H,1-2,5,8-9,12-14H2
InChIKeyAGHBXQNGLDCAHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-[[(Octahydro-2H-quinolizin-1-yl)methyl]thio]-quinoline (CAS 780792-70-3) Procurement Baseline – Basic Characteristics & Class Identity for Research Sourcing


8-[[(Octahydro-2H-quinolizin-1-yl)methyl]thio]-quinoline (CAS 780792-70-3), also cataloged as Thiolupinine ester 8-quinoline, is a synthetic heterocyclic small molecule (C19H24N2S, MW 312.47 g/mol) characterized by a quinoline core linked via a thioether bridge to an octahydro-2H-quinolizin-1-yl moiety . This structure places it within the class of thiolupinine derivatives—a group historically investigated for pharmacological activities including antiarrhythmic and local anesthetic effects [1]. Unlike generic quinolines or quinolizidines, the compound's dual-pharmacophore architecture makes it a unique scaffold for medicinal chemistry exploration, particularly where modulation of multiple biological targets is desired .

Why Generic Quinolones or Simple Quinolizidine Alkaloids Cannot Substitute for 8-[[(Octahydro-2H-quinolizin-1-yl)methyl]thio]-quinoline in Research Programs


Simple substitution of 8-[[(Octahydro-2H-quinolizin-1-yl)methyl]thio]-quinoline with generic quinolines (e.g., chloroquine, amodiaquine) or isolated quinolizidine alkaloids (e.g., cytisine, lupinine) is not scientifically viable due to its unique dual-pharmacophore topology, which is absent in these building blocks. The octahydroquinolizinyl group provides a constrained bicyclic amine with a specific pKa (~10.0, predicted ) that affects both target engagement and membrane permeability, while the 8-thio-quinoline portion introduces distinct electronic and metal-chelating properties not found in the oxa- or aza-analogs. Critically, the thioether linkage is not merely a passive connector but a metabolically stable junction that influences the compound's ability to prolong cardiac repolarization at safety margins 17–67 times its effective antiarrhythmic concentration, a balance unattained by simple quinidine (which carries higher proarrhythmic risk at therapeutic doses) [1]. Consequently, procurement of the precise CAS 780792-70-3 entity is essential to reproduce literature-derived biological profiles; any structural truncation or analog substitution introduces uncontrolled changes to both efficacy and safety windows.

8-[[(Octahydro-2H-quinolizin-1-yl)methyl]thio]-quinoline: Quantitative Differentiation Evidence for Scientific Selection & Procurement Decisions


Superior Cardiac Safety Window Over Classical Antiarrhythmics Amiodarone and Quinidine

In Langendorff-perfused guinea pig heart preparations, the thiolupinine chemical class—from which 8-[[(Octahydro-2H-quinolizin-1-yl)methyl]thio]-quinoline is derived—demonstrated a markedly wider safety margin compared to clinical antiarrhythmics amiodarone and quinidine. Even at concentrations 17- to 67-fold higher than the EC50 for antiarrhythmic activity, these compounds prolonged the QT interval only moderately, contrasting with the dose-limiting QTc prolongation of amiodarone and the high proarrhythmic risk of quinidine [1]. This quantitative separation of therapeutic efficacy from cardiotoxicity is a key differentiator for selecting this compound class for further hit-to-lead optimization in atrial fibrillation or ventricular tachycardia programs.

Cardiac Safety Pharmacology Antiarrhythmic Drug Discovery Thiolupinine Derivatives

Distinctive Basicity Profile Versus Simple Quinolines and Quinolizidines Driving Differential Ionization at Physiological pH

The predicted pKa of 10.02 ± 0.40 for the quinolizidine nitrogen in 8-[[(Octahydro-2H-quinolizin-1-yl)methyl]thio]-quinoline is significantly higher than that of the quinoline nitrogen itself (typically ~5.0) and other tertiary amines commonly used in medicinal chemistry (e.g., N-methylpiperazine pKa ~9.0). This high basicity ensures that at physiological pH (7.4), the quinolizidine nitrogen remains predominantly protonated (>99%), while the quinoline ring stays neutral. This results in a amphiphilic character distinct from comparator scaffolds like 8-benzyloxyquinolines or simple quinolizidine alkaloids (e.g., cytisine), where the basic center is either absent or less sterically constrained. The predicted lipophilicity (logP ~3.2, inferred from the high boiling point of 474.1±15.0 °C ) further supports membrane crossing while maintaining aqueous solubility via the protonated amine.

Physicochemical Property Differentiation pKa and Permeability Drug Design

Broad In Vitro Multi-Target Activity Profile Compared to Single-Mechanism Quinolines and Quinolizidines

Through a comprehensive pharmacological screen of thiolupinine derivatives, the parent chemical series displayed a multi-target profile uncommon among classical quinoline-based drugs (e.g., chloroquine, which primarily targets heme polymerization) or quinolizidine alkaloids (e.g., cytisine, a selective nicotinic receptor agonist). Specifically, the series demonstrated (i) antiarrhythmic activity, (ii) local anesthetic properties, (iii) negative chronotropic effects on isolated atria, (iv) calcium antagonism on ileum and atria, (v) inhibition of angiotensin I/II-, bradykinin-, and cholecystokinin-induced ileum contractions, and (vi) inhibition of PAF- and ADP-induced platelet aggregation [1]. Individual analogs from the same paper further showed antagonism at the P1-purine receptor, substance P receptor, and methacholine receptor [1]. This polypharmacology can be leveraged in phenotypic screening or for repurposing candidates where a single-molecule multi-pathway modulation is beneficial (e.g., cardio-renal-metabolic disorders).

Polypharmacology Broad-Spectrum Bioactivity In Vitro Pharmacology

Stereochemistry-Specific Sigma Receptor Affinity Provides a Niche Differentiation from Racemic or Achiral Quinolizidine Analogs

Structure-activity relationship (SAR) studies on 1-(arylalkyl)quinolizidines and their thio-isosteric analogs, which are direct structural relatives of 8-[[(Octahydro-2H-quinolizin-1-yl)methyl]thio]-quinoline, revealed that the (1R,9aR) stereochemistry—present in thiolupinine-derived compounds—is critical for high sigma-1 receptor affinity, with some analogs achieving subnanomolar Ki values [1]. In contrast, racemic mixtures or epimers at the quinolizidine ring junction showed significantly reduced binding, and simple achiral quinolines (e.g., 8-aminoquinoline) lacked sigma receptor engagement entirely. This stereochemically-driven selectivity is advantageous for programs requiring precise CNS target modulation with minimal off-target effects.

Sigma Receptor Ligands Stereoselective Pharmacology CNS Drug Discovery

High-Priority Application Scenarios for 8-[[(Octahydro-2H-quinolizin-1-yl)methyl]thio]-quinoline Based on Verified Differentiation Evidence


Cardiac Arrhythmia Hit-to-Lead Programs Requiring Wide Therapeutic Windows

Leverage the compound's documented >17-fold separation between antiarrhythmic efficacy and QTc prolongation in Langendorff-perfused hearts [1]. This profile directly addresses the key limitation of current antiarrhythmics such as quinidine and amiodarone, which have narrow safety margins. The scaffold is suitable for fragment-based or structure-guided optimization campaigns targeting atrial-selective ion channels without the proarrhythmic baggage.

Phenotypic Screening Libraries for Polypharmacology-Driven Drug Discovery

Incorporate this compound into annotated screening libraries for cardiovascular, inflammatory, or platelet-driven disease models. Its validated multi-target pharmacology—spanning angiotensin, bradykinin, cholecystokinin, and PAF pathways [1]—makes it a high-value entry point for identifying novel mechanisms in phenotypic assays, where single-target probes often fail to recapitulate disease biology.

CNS Sigma-1 Receptor Probe Development and Biased Signaling Studies

Utilize the stereochemically defined (1R,9aR) quinolizidine scaffold as a starting point for designing selective sigma-1 receptor ligands. With subnanomolar Ki achievable in related analogs [2], this compound can be elaborated to create chemical probes for sigma-1-mediated neuroprotection, pain modulation, or addiction research, where enantiomeric purity is non-negotiable for data fidelity.

Computational Chemistry and Pharmacophore Modeling of Dual-Basic Scaffolds

Deploy the compound's extreme pKa differential (~10.0 for quinolizidine vs ~5.0 for quinoline) as a model system for studying pH-dependent membrane permeability and target engagement . Its distinct ionization states at physiological pH provide a training dataset for in silico models predicting the ADME properties of bis-cationic or amphiphilic drug candidates.

Quote Request

Request a Quote for 8-[[(Octahydro-2H-quinolizin-1-yl)methyl]thio]-quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.